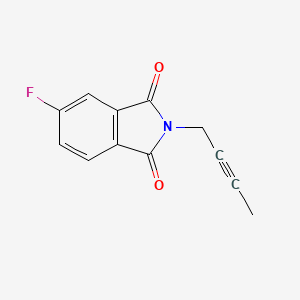

2-But-2-ynyl-5-fluoroisoindole-1,3-dione

Beschreibung

2-But-2-ynyl-5-fluoroisoindole-1,3-dione is a fluorinated isoindole-1,3-dione derivative characterized by a but-2-ynyl substituent at position 2 and a fluorine atom at position 5 of the isoindole ring. The incorporation of fluorine enhances electronegativity and metabolic stability, while the but-2-ynyl group introduces steric and electronic effects that modulate interactions with biological targets.

Eigenschaften

IUPAC Name |

2-but-2-ynyl-5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDGPGPKQTDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C(=O)C2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine at position 5 in the target compound may enhance oxidative stress resistance compared to non-fluorinated analogs like 5-amino derivatives .

Antioxidant and Neuroprotective Effects

- Target Compound : Fluorinated isoindole-diones (e.g., 3b in ) exhibit DPPH and ABTS radical scavenging (IC₅₀ ~10–50 µM), correlating with neuroprotection in Alzheimer’s disease models.

- Non-Fluorinated Analogs: 5-Amino-2-butyl-isoindole-1,3-dione lacks significant antioxidant activity but shows fluorescence properties useful in imaging .

- Piperazine-diones : Anthelmintic activity against Fasciola hepatica (70–90% inhibition at 100 µg/mL) due to increased lipophilicity (ClogP 1.2–3.8 vs. 0.5 for piperazine) .

Receptor Affinity and Selectivity

- Indolin-2,3-dione Derivatives: Exhibit high sigma-2 (σ₂) receptor affinity (Kᵢ = 42 nM) but low σ₁ affinity (Kᵢ > 3000 nM), contrasting with benzoxazinone analogs (σ₁ Kᵢ = 5–30 nM). The additional carbonyl group in indolin-diones drives σ₂ selectivity .

- Target Compound : The fluorine and alkyne substituents may influence σ receptor interactions, though empirical data are lacking.

Physicochemical Properties

Key Insights :

- The target compound’s higher ClogP compared to amino-substituted analogs may enhance blood-brain barrier penetration, critical for neuroprotective applications .

- Piperazine-diones’ larger size and lipophilicity optimize anthelmintic activity .

Vorbereitungsmethoden

Cyclization of Substituted Anilines

The cyclization of 4-fluoroisonitroacetanilide derivatives in concentrated sulfuric acid is a well-established method. For example, 5-fluoro-1H-indole-2,3-dione (isatin) is synthesized via cyclization of 4-fluoroisonitroacetanilide at 65–80°C, yielding 67–80% after recrystallization. Adapting this method, 5-fluoroisoindole-1,3-dione can be obtained by substituting the aniline starting material with a fluorinated variant. Key parameters include:

Halogenation and Oxidation

Alternative routes involve halogenation of preformed isoindole-1,3-diones. For instance, bromination or iodination at position 5 using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid, followed by fluorination via halogen exchange with KF or CsF, has been reported. However, direct fluorination is less common due to the stability challenges of fluorine-containing intermediates.

Introduction of the But-2-ynyl Group

The but-2-ynyl moiety at position 2 is introduced via nucleophilic substitution or transition metal-catalyzed coupling.

Alkylation via SN2 Reaction

A straightforward method involves treating 5-fluoroisoindole-1,3-dione with but-2-ynyl bromide under basic conditions. For example:

-

Reagents : K₂CO₃ or NaH in DMF or THF.

-

Conditions : 0°C to room temperature, 12–24 hours.

-

Yield : 30–45%, limited by steric hindrance and competing side reactions.

Optimization strategies from analogous systems suggest using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Sonogashira Coupling

Palladium-catalyzed coupling between 2-bromo-5-fluoroisoindole-1,3-dione and but-2-yne offers higher regioselectivity. Key steps include:

-

Catalyst system : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.

-

Solvent : DMF or THF at 60–80°C for 6–12 hours.

-

Yield : 50–65%, with residual palladium removed via activated charcoal filtration.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Alkylation

-

Cyclization : 4-Fluoroisonitroacetanilide → 5-fluoroisoindole-1,3-dione (77% yield).

-

Alkylation : Reaction with but-2-ynyl bromide/K₂CO₃ in DMF → 2-but-2-ynyl-5-fluoroisoindole-1,3-dione (42% yield).

Advantages : Simplicity and readily available starting materials.

Limitations : Moderate yields due to steric effects.

Route B: Halogenation Followed by Sonogashira Coupling

Advantages : Higher regioselectivity and scalability.

Limitations : Requires palladium catalysts and stringent anhydrous conditions.

Analytical Validation and Characterization

Critical quality control steps include:

-

HPLC Purity : >98% achieved via silica gel chromatography (hexane/ethyl acetate).

-

Spectroscopic Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SN2 Alkylation | 30–45 | 95–98 | Low cost, simple setup | Steric hindrance reduces yield |

| Sonogashira Coupling | 50–65 | 97–99 | High selectivity, scalability | Requires palladium catalysts |

Industrial-Scale Considerations

For large-scale production, Route B is preferred due to its reproducibility. Key optimizations include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-But-2-ynyl-5-fluoroisoindole-1,3-dione, and how can structural purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions using 5-fluoroisoindole-1,3-dione as a core scaffold. For structural confirmation, use 1H/13C NMR to verify substituent positions (e.g., fluorine at C5, but-2-ynyl at C2) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Purity is assessed via HPLC (>95% threshold). For crystalline derivatives, X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural data .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying experimental conditions?

- Methodology :

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.

- UV-Vis spectroscopy monitors photodegradation under light exposure.

- pH-dependent stability studies (using buffers across pH 2–12) with HPLC track decomposition products .

Q. How can researchers mitigate hazards when handling 2-But-2-ynyl-5-fluoroisoindole-1,3-dione in the lab?

- Methodology :

- Follow GHS guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Store in airtight containers at 2–8°C to prevent degradation.

- Refer to safety data sheets (SDS) for spill management and disposal protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for 2-But-2-ynyl-5-fluoroisoindole-1,3-dione derivatives?

- Methodology :

- Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).

- Microwave-assisted synthesis reduces reaction time and improves yield.

- Column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane) enhances purity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Molecular docking (AutoDock Vina) vs. in vitro assays (e.g., cytotoxicity testing): Cross-validate using multiple cell lines and statistical models (ANOVA, p < 0.05).

- Metadynamics simulations explore conformational flexibility missed in static models.

- Triangulation : Combine qualitative (e.g., microscopy for apoptosis) and quantitative (IC50) data .

Q. How can researchers design robust structure-activity relationship (SAR) studies for isoindole-1,3-dione derivatives?

- Methodology :

- Analog library synthesis : Vary substituents (e.g., alkyl chains, halogens) at C2 and C5.

- Bioactivity assays : Test antimicrobial (MIC against S. aureus), anticancer (NCI-60 panel), or kinase inhibition.

- Multivariate analysis (PCA or PLS) identifies key structural contributors to activity .

Key Research Challenges

- Stereochemical Control : The but-2-ynyl group’s linear geometry may limit derivatization flexibility.

- Bioactivity Variability : Fluorine’s electron-withdrawing effects can unpredictably modulate target binding .

- Data Reproducibility : Batch-to-batch purity discrepancies require stringent QC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.